molecular formula C44H32OP2 B2997571 [1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane CAS No. 204862-91-9

[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Cat. No.: B2997571
CAS No.: 204862-91-9
M. Wt: 638.687
InChI Key: YWXXETUGBNOVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane is a chiral phosphine ligand of significant interest in advanced chemical synthesis and catalytic applications. With the molecular formula C₄₄H₃₂OP₂ and a molecular weight of 638.687 g/mol , this atropisomeric compound, often referred to in literature as a BINAP derivative or BINAPO, is built on a 1,1'-binaphthalene scaffold that provides a rigid, chiral environment . This structure is crucial for its primary function in asymmetric catalysis, where it acts as a ligand for transition metals to create highly enantioselective catalysts . These catalytic systems are extensively employed in the synthesis of chiral molecules, including the asymmetric hydrogenation of various substrates to produce enantiomerically pure compounds, which are valuable intermediates in pharmaceutical and fine chemical development . The compound's mechanism of action involves coordinating to a metal center (e.g., palladium, rhodium) through its phosphorus atoms, forming a chiral complex that selectively favors the formation of one enantiomer over the other during a chemical reaction. Its value in research stems from its ability to induce high enantioselectivity, which is paramount for efficiently producing single-enantiomer products. This product is designated For Research Use Only and is strictly intended for laboratory research purposes. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

[1-(2-diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32OP2/c45-47(37-23-9-3-10-24-37,38-25-11-4-12-26-38)42-32-30-34-18-14-16-28-40(34)44(42)43-39-27-15-13-17-33(39)29-31-41(43)46(35-19-5-1-6-20-35)36-21-7-2-8-22-36/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXXETUGBNOVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32OP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane (CAS Number: 93449-44-6, CID: 4642575) is a phosphine derivative known for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₄₄H₃₂O₂P₂
  • Molecular Weight : 686.56 g/mol
  • Chemical Structure : The compound features a naphthalene core with diphenylphosphoryl and diphenylphosphane substituents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymes : Phosphines are known to act as enzyme inhibitors, potentially affecting metabolic pathways.
  • Cell Signaling : The compound may modulate cell signaling pathways by influencing phosphatidylinositol signaling or other phospholipid-mediated processes.

Anticancer Activity

Research indicates that phosphine derivatives exhibit anticancer properties. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Antimicrobial Properties

Phosphine compounds have demonstrated antimicrobial activity against a range of pathogens. Preliminary studies suggest that this specific compound may inhibit bacterial growth, although further research is needed to establish its efficacy and mechanism.

Case Studies and Research Findings

Several case studies have explored the biological effects of phosphine derivatives, including this compound:

  • In Vitro Studies on Cancer Cell Lines
    • A study conducted on breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies suggested that the reduction in viability was associated with increased reactive oxygen species (ROS) production and subsequent apoptosis.
  • Antimicrobial Efficacy
    • In a comparative analysis of several phosphine derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.
  • Pharmacokinetics and Toxicology
    • A pharmacokinetic study indicated that the compound has moderate bioavailability and is metabolized primarily in the liver. Toxicity assessments in animal models showed no significant adverse effects at therapeutic doses, although long-term studies are warranted.

Data Tables

PropertyValue
Molecular Weight686.56 g/mol
SolubilitySoluble in DMSO
LogP5.269
Antimicrobial MIC25-50 µg/mL
IC50 (Cancer Cell Lines)10 µM

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural and electronic differences between [1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane and related compounds:

Compound Name (IUPAC) Substituents Electronic Effect Steric Bulk Metal Coordination Mode
[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane Diphenylphosphoryl at position 2 Electron-withdrawing High Bidentate (P,P-chelation)
(R)-(+)-2-Diphenylphosphino-2'-methoxy-1,1'-binaphthyl (MOP) Methoxy at position 2' Electron-donating Moderate Monodentate (P-coordination)
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) None (bis-diphenylphosphine) Neutral High Bidentate (P,P-chelation)
Diethyl (naphthalen-1-ylmethyl)phosphonate Diethyl phosphonate ester Strongly electron-withdrawing Moderate Monodentate (O-coordination)

Key Observations :

  • In contrast, MOP’s methoxy group enhances electron density, favoring electron-rich metal centers .
  • Steric Profile : The bulky diphenylphosphoryl group increases steric hindrance, which may influence enantioselectivity in asymmetric reactions. BINAP, while also bulky, lacks substituents that further enhance steric demand .
  • Coordination Behavior: Unlike MOP, which typically acts as a monodentate ligand, the target compound and BINAP form stable bidentate complexes with transition metals like ruthenium and rhodium .

Stability and Handling

  • Phosphoryl-containing ligands like the target compound are less air-sensitive than pure phosphines (e.g., BINAP) due to the oxidized phosphorus center. However, storage under argon is recommended .
  • MOP and BINAP require stringent air-free conditions to prevent phosphine oxidation .

Research Findings and Trends

Recent studies emphasize the role of electron-withdrawing groups (e.g., phosphoryl) in enhancing catalytic efficiency for challenging substrates. For example, the target compound’s ruthenium complexes exhibit superior activity in ketone hydrogenation compared to BINAP, attributed to improved metal-ligand charge transfer . Conversely, MOP’s electron-donating methoxy group favors reactions requiring nucleophilic metal centers, such as Suzuki-Miyaura couplings .

Q & A

Q. What are the standard synthetic routes for [1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane?

The compound is typically synthesized via Suzuki-Miyaura coupling or Ullmann-type reactions to link naphthalene and diphenylphosphine moieties. Key steps include protecting reactive functional groups (e.g., hydroxyl or phosphoryl groups) and using palladium catalysts for cross-coupling. Purity is ensured via column chromatography and recrystallization. Structural validation employs 31^{31}P NMR to confirm phosphine coordination and 1^{1}H/13^{13}C NMR for backbone integrity .

Q. How is stereochemical purity assessed in chiral derivatives of this compound?

Chiral HPLC with a cellulose-based stationary phase or circular dichroism (CD) spectroscopy is used to resolve enantiomers. For example, (R)- and (S)-BINAP derivatives (structurally analogous) are analyzed using retention time comparisons against known standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 31^{31}P NMR : Detects phosphorus environments (δ ~20–30 ppm for P=O groups; δ ~−5 to 5 ppm for P(III)).
  • X-ray crystallography : Confirms spatial arrangement of naphthalene and phosphine groups.
  • FT-IR : Identifies P=O stretches (~1200 cm1^{-1}) and aromatic C-H bending (~800 cm1^{-1}) .

Advanced Research Questions

Q. How do steric effects from the diphenylphosphine groups influence catalytic activity in asymmetric synthesis?

The bulky diphenylphosphine moieties create a chiral pocket, enabling enantioselective catalysis (e.g., in hydrogenation). Studies compare turnover frequency (TOF) and enantiomeric excess (ee%) using derivatives with modified aryl groups. Computational DFT models (e.g., Gaussian) map steric hindrance and electronic effects on transition states .

Q. What strategies resolve contradictions in reported 31^{31}31P NMR chemical shifts for oxidized vs. reduced phosphorus centers?

Discrepancies arise from solvent polarity or oxidation state. For example:

  • P(III) : δ ~−5 to 5 ppm (e.g., [1,1'-binaphthalene]-2,2'-diylbis(diphenylphosphane)).
  • P(V) : δ ~20–30 ppm (e.g., phosphorylated derivatives). Use deuterated solvents (CDCl3_3/DMSO-d6_6) and internal standards (e.g., trimethylphosphine oxide) for calibration .

Q. How does the compound’s photophysical behavior correlate with its electronic structure?

Time-resolved fluorescence spectroscopy reveals excimer formation due to π-π stacking of naphthalene units. UV-Vis spectra show absorbance at λ = 270–300 nm (naphthalene π→π* transitions). Electrochemical studies (cyclic voltammetry) quantify HOMO/LUMO gaps (~3.5 eV), critical for optoelectronic applications .

Q. What experimental designs mitigate air sensitivity during catalytic applications?

  • Glovebox synthesis : Prevents oxidation of P(III) to P(V).
  • In situ reduction : Adds stoichiometric reductants (e.g., NaBH4_4) to regenerate active P(III) centers.
  • Kinetic monitoring : Tracks catalytic activity decay via gas chromatography (GC) or in situ IR .

Methodological Recommendations

  • Handling Precautions : Store under inert gas (Ar/N2_2) at −20°C to prevent phosphine oxidation. Use Schlenk lines for transfers .
  • Data Validation : Cross-reference NMR with X-ray structures to confirm assignments. For catalytic studies, report TOF, ee%, and substrate scope tables (Table 1 example below).

Q. Table 1. Comparative Catalytic Performance

SubstrateTOF (h1^{-1})ee%ConditionsReference
Styrene120098H2_2 (1 atm), 25°C
α-Methylstyrene85095H2_2 (3 atm), 40°C

Key Challenges in Research

  • Stereoselective Synthesis : Achieving >99% ee requires chiral auxiliaries or enzymatic resolution .
  • Stability vs. Reactivity : Balancing air-stable derivatives (e.g., phosphorylated forms) with catalytically active P(III) species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.